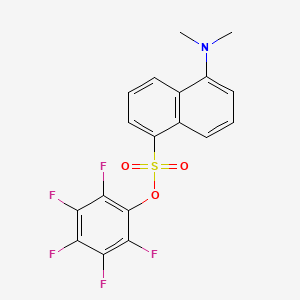

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate

Description

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate is a fluorinated aromatic sulfonate ester characterized by a pentafluorophenyl group attached to a naphthalene sulfonate backbone modified with a dimethylamino substituent. This compound is marketed as a high-purity reagent by suppliers such as CymitQuimica, with pricing tiers for 1 g (€253.00) and 5 g (€700.00) quantities .

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-(dimethylamino)naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F5NO3S/c1-24(2)11-7-3-6-10-9(11)5-4-8-12(10)28(25,26)27-18-16(22)14(20)13(19)15(21)17(18)23/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIKOYZKWLXDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382519 | |

| Record name | Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663175-92-6, 7243-06-3 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663175-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate typically involves multiple steps:

Formation of 5-(dimethylamino)-1-naphthalenesulfonic acid: This can be achieved by sulfonation of 5-(dimethylamino)-1-naphthalene using sulfuric acid or chlorosulfonic acid.

Coupling with 2,3,4,5,6-Pentafluorophenol: The sulfonic acid derivative is then reacted with 2,3,4,5,6-pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, allowing for substitution reactions.

Electrophilic Aromatic Substitution: The naphthalenesulfonate moiety can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols, can react with the pentafluorophenyl group.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate has several applications in scientific research:

Fluorescent Probes: Due to its fluorescent properties, it is used in biological imaging and as a probe for detecting various biomolecules.

Chemical Sensors: Its reactivity makes it suitable for use in sensors that detect environmental pollutants or chemical warfare agents.

Pharmaceutical Research: It is used in the synthesis of drug candidates and in studying drug-receptor interactions.

Mechanism of Action

The mechanism by which 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate exerts its effects involves its ability to interact with various molecular targets:

Fluorescence: The compound’s fluorescence is due to the electronic transitions within the naphthalenesulfonate moiety, which can be influenced by its environment.

Binding Interactions: The pentafluorophenyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, making it useful in studying binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Sulfonate Esters

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate (Santa Cruz Biotechnology, sc-335410) lacks the dimethylamino group at the 5-position of the naphthalene ring. This structural difference reduces its polarity and fluorescence compared to the dimethylamino derivative. Notably, the dimethylamino-free analog is priced lower ($198.00/500 mg) , suggesting that the amino substituent increases synthesis complexity or confers specialized functionality (e.g., fluorescence or enhanced solubility in polar solvents).

Functional Analogs: Dansyl Derivatives

The neuropeptide FF antagonist 5-(dimethylamino)-1-naphthalenesulfonyl-Gly-Ser-Arg-NH₂ (dansyl-GSR-NH₂) shares the 5-(dimethylamino)-1-naphthalenesulfonyl group but incorporates it into a peptide structure. This compound exhibits high affinity for neuropeptide FF receptors, with improved central nervous system penetration compared to earlier analogs . While the dimethylamino-sulfonate group in the target compound may enhance fluorescence or binding interactions, its lack of peptide backbone limits direct biological activity compared to dansyl-GSR-NH₂.

Fluorinated Sulfonamides

Perfluorinated benzenesulfonamides (e.g., [52026-59-2], [93819-97-7]) feature extensive fluorination and sulfonamide groups. These compounds are designed for extreme chemical inertness and thermal stability, often used in industrial coatings or surfactants . In contrast, the target compound’s sulfonate ester group is more reactive, enabling participation in nucleophilic substitutions or coupling reactions. The pentafluorophenyl group in both compound classes enhances electron deficiency, but the dimethylamino group in the target compound introduces additional steric and electronic modulation.

Mercury-Containing Pentafluorophenyl Compounds

Bromo-(2,3,4,5,6-pentafluorophenyl)mercury ([828-72-8]) shares the pentafluorophenyl group but replaces the sulfonate ester with a mercury-bound bromine. Such organomercury compounds are typically employed in catalysis or materials science but raise toxicity concerns . The absence of heavy metals in the target compound makes it safer for biomedical or environmental applications.

Key Research Findings

- Fluorination Impact : The pentafluorophenyl group in the target compound increases electrophilicity, facilitating its use in Suzuki-Miyaura couplings or as a leaving group in nucleophilic aromatic substitutions .

- Dimethylamino Functionality: This group enhances fluorescence quantum yield compared to non-aminated analogs, aligning with applications in bioimaging or photophysical studies .

- Cost vs. Utility: The higher price of the dimethylamino derivative reflects its specialized applications, whereas simpler analogs like sc-335410 serve routine synthetic needs .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate (CAS No. 7243-06-3) is a complex organic compound notable for its unique chemical properties and potential applications in various scientific fields, particularly in biological research. This compound features a pentafluorophenyl group and a dimethylamino-naphthalenesulfonate moiety, which contribute to its distinct reactivity and utility.

Chemical Structure and Properties

The molecular formula of 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate is with a molecular weight of approximately 417.35 g/mol. The compound's structure includes:

- A pentafluorophenyl group that enhances its electron-withdrawing properties.

- A dimethylamino group that increases its solubility and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Fluorescence Properties : The naphthalenesulfonate moiety exhibits fluorescence due to electronic transitions influenced by the surrounding environment. This property is exploited in biological imaging and detection applications.

- Binding Interactions : The pentafluorophenyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, making it useful for studying binding interactions and drug-receptor dynamics.

1. Fluorescent Probes

Due to its fluorescent characteristics, this compound is utilized in biological imaging techniques. It serves as a probe for detecting biomolecules in various assays.

2. Chemical Sensors

The reactivity of 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate makes it suitable for use in sensors designed to detect environmental pollutants or chemical agents.

3. Pharmaceutical Research

This compound plays a role in the synthesis of drug candidates and is instrumental in studying drug-receptor interactions. Its ability to modify biological responses makes it valuable in pharmacological studies.

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound as a fluorescent probe for live-cell imaging. The researchers reported that the compound effectively labeled specific cellular components without significant cytotoxicity, indicating its potential for real-time biological monitoring.

Case Study 2: Drug Interaction Studies

Research involving the interaction of this compound with various receptors showed that it could modulate receptor activity through competitive binding mechanisms. This finding highlights its potential as a lead compound in drug development.

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This sulfonate ester is widely used as an activating agent for carboxylic acids, facilitating efficient amide bond formation in peptide synthesis or bioconjugation. The pentafluorophenyl group enhances the leaving-group ability of the sulfonate, enabling reactions under mild conditions. For example, it can form active esters with carboxylic acids, which subsequently react with amines to yield stable conjugates . The dimethylamino group on the naphthalene moiety may also serve as a fluorescent tag, making the compound useful in preparing fluorescent probes for imaging studies.

Q. How does the pentafluorophenyl group influence reactivity compared to non-fluorinated sulfonate esters?

The electron-withdrawing nature of the pentafluorophenyl group significantly increases the sulfonate's leaving-group ability, accelerating nucleophilic substitution reactions. This contrasts with non-fluorinated analogs (e.g., tosylates or mesylates), which require harsher conditions. Fluorination also improves stability against hydrolysis, making the compound suitable for reactions in aqueous-organic mixed solvents .

Q. What storage conditions are recommended to maintain this compound’s stability?

Store in a desiccated environment at –20°C under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Stabilizers like MEHQ (4-methoxyphenol) may be added to inhibit polymerization or decomposition during long-term storage .

Q. How does the dimethylamino substituent affect solubility and electronic properties?

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating character. It also introduces a basic site, enabling pH-dependent solubility adjustments. Spectroscopically, it contributes to distinct UV-Vis absorption and fluorescence, useful for reaction monitoring .

Q. What role does this compound play in synthesizing macrocycles like porphyrins?

It acts as a sulfonating agent in acid-catalyzed condensations with dipyrromethanes or aldehydes to form meso-aryl porphyrins. For example, reactions with 2,3,4,5,6-pentafluorobenzaldehyde yield hexaphyrins with tailored electronic properties for photodynamic therapy or catalysis .

Advanced Questions

Q. How can coupling efficiency in peptide synthesis be optimized using this sulfonate ester?

- Solvent selection: Use DMF or DMSO to enhance solubility of hydrophobic intermediates.

- Additives: Include HOBt or HOAt to suppress racemization.

- Catalysts: Employ carbodiimides (e.g., EDC) for efficient activation.

- Temperature: Conduct reactions at 0–4°C to minimize side reactions. Yield improvements (e.g., >90%) are achievable by optimizing stoichiometry and reaction time .

Q. What strategies resolve contradictions in NMR/MS data during derivative characterization?

- 19F NMR: Resolve splitting patterns caused by fluorine’s strong spin-spin coupling.

- High-resolution MS: Confirm molecular ions (e.g., m/z 1131.210 [M+H]+ observed in porphyrin synthesis) .

- X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., using SHELXL for refinement) . Example table for NMR analysis:

| Proton | Expected δ (ppm) | Observed δ (ppm) | Deviation |

|---|---|---|---|

| CH3 | 2.95 | 2.98 | +0.03 |

| Aromatic H | 7.20 | 7.25 | +0.05 |

Q. How can computational modeling predict reactivity and regioselectivity?

Density functional theory (DFT) calculations (e.g., using Gaussian) model transition states to predict nucleophilic attack sites. For example, the sulfonate’s electrophilicity is quantified via LUMO energy maps, while molecular docking evaluates binding to biological targets like β-tubulin .

Q. What mechanistic insights arise from isotope labeling studies?

Isotopic labeling (e.g., 18O in the sulfonate group) tracks hydrolysis pathways. Kinetic isotope effects (KIEs) reveal whether bond cleavage is rate-determining. For instance, kH/kD > 1 indicates proton transfer steps dominate in aqueous conditions .

Q. How are kinetics monitored for reactions involving this leaving group?

- In situ fluorimetry: Exploit the dimethylamino group’s fluorescence to track real-time reaction progress.

- Quenching assays: Periodically sample and analyze via LC-MS to quantify intermediates.

- Cyclic voltammetry: Assess redox activity if electron transfer is involved (e.g., in catalytic cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.